Tert-butyl 2-methylbut-3-YN-2-ylcarbamate

Organic Synthesis Protecting Group Chemistry Process Chemistry

Obtaining a stable, orthogonally protected propargylamine with a sterically defined backbone is a recurring bottleneck in multi-step synthesis. This compound directly addresses that need. • Dual Functionality: Combines a Boc-protected amine for acid-labile orthogonal protection with a terminal alkyne for CuAAC click chemistry and Sonogashira cross-coupling, enabling sequential, high-fidelity conjugations[reference:0]. • Steric Advantage: The gem-dimethyl group enhances stability and influences enantioselectivity in asymmetric syntheses, a critical parameter for medicinal chemistry campaigns[reference:1]. • Supply Reliability: Achieved with synthesis yields up to 92%, ensuring cost-effective scalability and consistent availability for both discovery and process development[reference:2].

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 113486-06-9
Cat. No. B044462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-methylbut-3-YN-2-ylcarbamate
CAS113486-06-9
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C#C
InChIInChI=1S/C10H17NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h1H,2-6H3,(H,11,12)
InChIKeyRXPXPDDPWDNBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-methylbut-3-yn-2-ylcarbamate Overview


Tert-butyl 2-methylbut-3-yn-2-ylcarbamate (CAS 113486-06-9) is a specialized organic building block that combines a tert-butyloxycarbonyl (Boc) protected amine with a terminal alkyne functionality on a gem-dimethyl backbone . This structure classifies it as a propargylamine derivative, a category of compounds prized as intermediates for synthesizing polyfunctional amino derivatives, natural products, and bioactive molecules [1]. The Boc group provides orthogonal protection, enabling selective deprotection under mild acidic conditions without affecting base-sensitive moieties, while the terminal alkyne is a versatile handle for click chemistry and cross-coupling reactions [2].

Orthogonally protected amine: Boc group removable under mild acidic conditions, compatible with base-sensitive functionalities
Terminal alkyne handle: suitable for CuAAC click chemistry and Pd-catalyzed cross-coupling reactions
Gem-dimethyl backbone: reported to enhance protection yields and influence steric outcomes in asymmetric synthesis

Generic Substitution Risks for Tert-butyl 2-methylbut-3-yn-2-ylcarbamate


Substituting tert-butyl 2-methylbut-3-yn-2-ylcarbamate with a generic Boc-protected amine or a simpler propargylamine derivative without rigorous comparative data introduces significant risk to synthetic route robustness. The gem-dimethyl substitution adjacent to the alkyne moiety profoundly alters the compound's steric and electronic profile, influencing key performance metrics such as protection installation yield, stability during multi-step sequences, and reactivity in click and cross-coupling reactions . As demonstrated in the quantitative evidence below, these differences directly impact synthetic efficiency and the reliability of downstream applications, making direct interchange without comparative analysis scientifically unsound [1].

Gem‑dimethyl effect Linear propargylamines (e.g., N‑Boc‑propargylamine) lack the steric bulk of the gem‑dimethyl group, which can shift Boc‑installation efficiency and alter downstream reactivity profiles
Amine protecting group Alternative protecting strategies (Fmoc, Cbz) may not survive the same synthetic sequences or offer the same orthogonal deprotection compatibility
Alkyne substitution pattern Internal alkynes or non‑terminal propargyl systems may not participate in the same click or cross‑coupling transformations, limiting synthetic modularity

Tert-butyl 2-methylbut-3-yn-2-ylcarbamate – Quantitative Comparison


Synthesis Yield vs. N-Boc-Propargylamine

The direct protection of 2-methylbut-3-yn-2-amine with di-tert-butyl dicarbonate (Boc₂O) affords the target compound in approximately 92% yield [1]. In contrast, the synthesis of the less sterically hindered analog, N-Boc-propargylamine, via analogous A3 coupling methods frequently results in yields between 78% and 88% [2]. This yield differential is attributable to the gem-dimethyl substitution, which enhances the nucleophilicity of the amine or stabilizes the transition state, leading to more efficient protection.

Protection yield vs. N‑Boc‑propargylamine
Cross‑study comparable
Target 92% vs. comparator 78–88% (4–14 pp higher)
Gem‑dimethyl backbone may improve Boc protection efficiency
Synthetic routes differ; direct comparative study not performed
Organic Synthesis Protecting Group Chemistry Process Chemistry

Synthesis Yield vs. Unprotected 2-Methylbut-3-yn-2-amine

While unprotected 2-methylbut-3-yn-2-amine can be used directly in some reactions, its uncontrolled reactivity often leads to significant byproduct formation. The Boc protection step, however, is highly efficient, yielding tert-butyl 2-methylbut-3-yn-2-ylcarbamate at 92% [1]. In contrast, analogous protection of less nucleophilic amines can suffer from moderate yields (50-70%) due to elimination byproducts . The high yield for this specific substrate indicates a favorable protection profile, reducing the cost and complexity associated with purification.

Protection yield vs. other secondary amines
Cross‑study comparable
Target 92% vs. 50–70% for other hindered amines (22–42 pp difference)
Steric environment supports a favorable protection profile for this substrate
Substrate‑dependent; generalization to all amines requires verification
Organic Synthesis Protecting Group Chemistry Amine Functionalization

Physicochemical Profile

The compound possesses a calculated LogP of 2.13 , indicating balanced lipophilicity suitable for membrane permeability in drug discovery contexts. Its topological polar surface area (tPSA) is 41.82 Ų . While direct comparator data for this specific property is not available for all analogs, this class of Boc-protected, gem-dimethyl alkynes is recognized for its well-defined reactivity profile that enhances stability and facilitates selective deprotection under mild acidic conditions [1]. These properties are foundational for reliable performance in medicinal chemistry campaigns.

Physicochemical profile
Class‑level inference
LogP 2.13, tPSA 41.82 Ų
Reported properties align with Boc‑propargylamine class; may support ADME predictions
Calculated values; experimental confirmation advised
Medicinal Chemistry Physicochemical Properties Compound Design

Tert-butyl 2-methylbut-3-yn-2-ylcarbamate – Application Scenarios


Multi-Step Synthesis of Bioactive Molecules

Tert-butyl 2-methylbut-3-yn-2-ylcarbamate is an ideal intermediate when a synthetic route requires a protected amine that can survive multiple transformations before being revealed for final functionalization. The high synthesis yield (up to 92%) ensures it can be produced cost-effectively at scale [1]. Its terminal alkyne is a proven partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click reaction extensively used to attach fluorescent probes, biotin tags, or other reporter groups to target molecules. This dual functionality—a stable, high-yielding protecting group and a clickable handle—makes it a cornerstone building block in the assembly of complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Chiral Propargylamine Synthesis via Asymmetric Catalysis

As a propargylamine derivative, this compound serves as a precursor for generating chiral, non-racemic propargylamines, which are valuable intermediates in medicinal chemistry [2]. The gem-dimethyl group provides steric bulk, which can be crucial for achieving high enantioselectivity in catalytic asymmetric Mannich-type or A3-coupling reactions. Researchers can leverage the Boc-protected amine as a substrate in these transformations, followed by deprotection to yield a chiral, primary propargylamine that can be further elaborated into drug candidates targeting neurological disorders or cancer.

Cross-Coupling and Click Chemistry Methodology Development

The compound's terminal alkyne group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, enabling its incorporation into more complex aryl or vinyl frameworks. As noted in the literature, this functional group allows for efficient derivatization . Its well-defined reactivity makes it a reliable standard for evaluating new catalytic systems, exploring novel reaction conditions, and developing new methods in organic synthesis. Its commercial availability with high purity (typically >95%) ensures reproducibility in methodological studies .

Preparation of Functional Materials and Bioconjugates

The combination of a Boc-protected amine and a terminal alkyne makes this compound a versatile linker for materials science applications. The alkyne can be 'clicked' onto azide-modified surfaces (e.g., nanoparticles, polymer beads, or biosensors), while the Boc group can be deprotected to reveal a reactive amine for subsequent conjugation to other molecules (e.g., enzymes, antibodies, or fluorophores). This orthogonal reactivity is essential for creating well-defined, functionalized materials with controlled surface chemistry.

Application
Selection Property
Validation Focus
Complex molecule assembly
Orthogonal Boc/alkyne reactivity
Deprotection efficiency & click conjugation yields
Asymmetric propargylamine synthesis
Sterically hindered amine precursor
Enantioselectivity & substrate scope
Cross‑coupling & click methodology
Terminal alkyne coupling handle
Reaction yield & reproducibility
Functional materials & bioconjugates
Dual amine/alkyne conjugation sites
Surface loading & functional group density

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